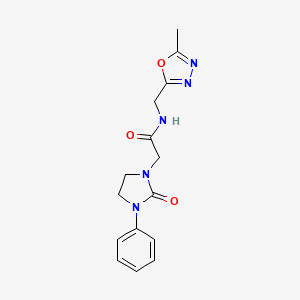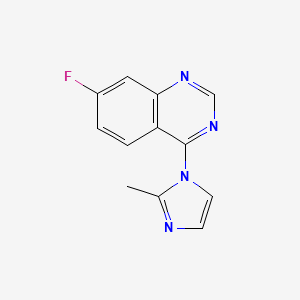
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide, is a novel molecule that incorporates several heterocyclic moieties, such as 1,3,4-oxadiazole and imidazolidinone. These structural features are often associated with a variety of biological activities, making such compounds interesting targets for pharmaceutical research.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a similar 1,3,4-oxadiazole derivative containing a benzimidazole moiety was synthesized through a multi-step reaction starting with a hydrazide and carbon disulfide, followed by a reaction with N-phenyl-2-chloro-acetamide . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of the related compound was elucidated using various techniques, including elemental analysis, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) . The NMR study was particularly detailed, assigning signals for both trans and cis isomers and calculating coupling constants and tautomeric ratios. For the compound , similar analytical techniques would likely be employed to confirm its structure and to study its isomeric forms, if any.
Chemical Reactions Analysis
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A novel compound with the 1,3,4-oxadiazole derivative containing the benzimidazole moiety was synthesized, demonstrating the utility of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide in the synthesis of complex organic compounds. This synthesis process was characterized using NMR techniques, offering insights into the molecular structure and potential applications in material science and organic chemistry (Li Ying-jun, 2012).
Antimicrobial and Antifungal Activities
- Research on derivatives of 1,3,4-oxadiazole, including structures similar to N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide, has shown significant antimicrobial and antifungal properties. These compounds were effective against various Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus fumigatus and Candida albicans, suggesting potential applications in developing new antimicrobial agents (Poonam Devi, M. Shahnaz, D. Prasad, 2022).
Anticancer Activity
- Certain 1,3,4-oxadiazole derivatives have been investigated for their potential anticancer activities. These compounds have shown to inhibit the growth of cancer cells, including lung cancer cell lines, highlighting the therapeutic potential of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide in oncology research (Ishan I Panchal, R. Rajput, Ashish D. Patel, 2020).
Pharmacological Potential
- The pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds with structural similarities to N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide, demonstrated a range of biological activities. These activities include tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, indicating a broad spectrum of potential medicinal applications (M. Faheem, 2018).
Propiedades
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-11-17-18-14(23-11)9-16-13(21)10-19-7-8-20(15(19)22)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFYQSRKGLDUDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)CN2CCN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B3016929.png)
![4-{4-[(4-Methyl-2-phenylpiperazin-1-yl)carbonyl]phenyl}-6-piperidin-1-ylpyrimidine](/img/structure/B3016932.png)
![2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3016934.png)
![2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B3016935.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B3016937.png)

![N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B3016940.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B3016941.png)



